4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid
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Overview
Description
4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid is an organic compound with the molecular formula C19H20N2O4S. It is a derivative of benzoic acid and contains a butoxyphenyl group, a carbonyl group, and a carbamothioyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Butoxyphenyl Intermediate: The synthesis begins with the preparation of the 3-butoxyphenyl intermediate. This can be achieved through the reaction of 3-butoxyphenol with an appropriate reagent, such as butyl bromide, under basic conditions.
Introduction of the Carbonyl Group: The next step involves the introduction of the carbonyl group to the butoxyphenyl intermediate. This can be accomplished through a Friedel-Crafts acylation reaction using an acyl chloride, such as benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with fewer oxygen-containing functional groups
Substitution: Substituted derivatives with different functional groups replacing the butoxy group
Scientific Research Applications
4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate: A similar compound with a propyl ester group instead of a carboxylic acid group.
3-[(4-butoxybenzoyl)carbamothioylamino]benzoic acid: A structural isomer with different positioning of functional groups.
Uniqueness
4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H20N2O4S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-[(3-butoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H20N2O4S/c1-2-3-11-25-16-6-4-5-14(12-16)17(22)21-19(26)20-15-9-7-13(8-10-15)18(23)24/h4-10,12H,2-3,11H2,1H3,(H,23,24)(H2,20,21,22,26) |
InChI Key |
IWCCLFNWEDBSTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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